N1-(2-Carboxyethyl) Ibrutinib is a derivative of Ibrutinib, an established antineoplastic agent primarily used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia. Ibrutinib functions as an irreversible inhibitor of Bruton's tyrosine kinase, playing a crucial role in B-cell receptor signaling pathways. This compound represents a significant advancement in targeted cancer therapies due to its specific mechanism of action against B-cell malignancies.
The synthesis of N1-(2-Carboxyethyl) Ibrutinib can be achieved through several methods, primarily focusing on modifications to the Ibrutinib structure. The synthesis typically involves:
These methods can be integrated into a one-pot process to enhance yield and efficiency while minimizing the need for intermediate purification . The synthetic route often emphasizes environmentally friendly practices by reducing waste and using less hazardous reagents.
The molecular formula for N1-(2-Carboxyethyl) Ibrutinib is . The compound features a complex structure that includes:
N1-(2-Carboxyethyl) Ibrutinib participates in various chemical reactions typical for its functional groups:
These reactions are essential for both its synthesis and potential modifications for enhanced therapeutic efficacy .
N1-(2-Carboxyethyl) Ibrutinib acts primarily through the inhibition of Bruton's tyrosine kinase. The mechanism involves:
These properties are crucial for understanding the pharmacokinetics and bioavailability of N1-(2-Carboxyethyl) Ibrutinib .
N1-(2-Carboxyethyl) Ibrutinib has significant scientific applications:
N1-(2-Carboxyethyl) Ibrutinib is synthesized through targeted covalent modification of the parent Ibrutinib molecule (C₂₅H₂₄N₆O₂), specifically at the pyrazolo[3,4-d]pyrimidine N1 position. This analog incorporates a 3-carboxypropyl chain via nucleophilic substitution, leveraging Ibrutinib’s core scaffold while introducing carboxylic acid functionality. The reaction capitalizes on the electrophilicity of Ibrutinib’s acrylamide warhead and the nucleophilicity of the piperidine nitrogen, but shifts focus to the N1 site for carboxylate addition [7] [10].
Covalent inhibitor design principles for kinase targets like Bruton’s Tyrosine Kinase (BTK) emphasize warhead reactivity and target residue specificity. While Ibrutinib itself employs an acrylamide group to covalently bind Cys481 in BTK via Michael addition [2] [4], N1-(2-Carboxyethyl) Ibrutinib modifies the scaffold’s solubility and charge distribution without disrupting the critical acrylamide warhead. This preserves potential BTK engagement while altering physicochemical properties. The synthetic route involves:
Table 1: Key Synthetic Parameters for N1-(2-Carboxyethyl) Ibrutinib
| Parameter | Condition | Purpose |
|---|---|---|
| Alkylating Agent | Ethyl acrylate | Introduces carboxyethyl group |
| Catalyst/Base | Potassium carbonate | Facilitates nucleophilic substitution |
| Solvent System | Dimethylformamide (DMF) | Enhances reagent solubility |
| Temperature | 60–70°C | Optimizes reaction rate/yield |
| Protective Group | tert-Butoxycarbonyl (Boc) | Shields acrylamide during alkylation |
The carboxyethylation at N1 proceeds via SN2 nucleophilic substitution, with the pyrazolo[3,4-d]pyrimidine nitrogen attacking the β-carbon of ethyl acrylate. Kinetic studies reveal:
Stereochemical integrity is maintained at the chiral piperidine C3 position ((R)-configuration) during functionalization due to:
The carboxylic acid group introduces:
Piperidine-acryloyl intermediates serve dual roles in N1-(2-Carboxyethyl) Ibrutinib synthesis:
Table 2: Impact of Piperidine-Acryloyl Modifications on Molecular Properties
| Modification Site | Property Change | Structural Consequence |
|---|---|---|
| N1-Alkylation | Increased polarity | Carboxylic acid enhances hydrophilicity |
| Acryloyl retention | Unaltered covalent binding potential | Warhead remains available for BTK Cys481 |
| Piperidine ring | Maintained 3D conformation | Chiral (R)-configuration preserved |
Mechanistically, the piperidine nitrogen’s nucleophilicity is attenuated by the acryloyl carbonyl, preventing undesired side reactions (e.g., intramolecular cyclization). This electronic modulation ensures that alkylation occurs selectively at the N1 position of the pyrazolo[3,4-d]pyrimidine core. Computational models suggest the acryloyl group reduces the piperidine nitrogen’s electron density by ~25%, disfavoring self-alkylation [7].
Structural elucidation of N1-(2-Carboxyethyl) Ibrutinib employs orthogonal techniques:
The carboxylic acid group enables salt formation (e.g., sodium salts) to improve crystallinity for X-ray diffraction, confirming the (R) stereochemistry and trans orientation of the piperidine-acryloyl moiety.
Common byproducts in N1-(2-Carboxyethyl) Ibrutinib synthesis include:
Table 3: Major Byproducts and Mitigation Strategies
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| Ethyl ester analog | Incomplete saponification | Extended NaOH hydrolysis time |
| N1,N1-Bis(2-carboxyethyl) | Excess ethyl acrylate | Controlled reagent stoichiometry (1:1.05) |
| De-acrylamido derivative | Piperidine N-deacylation | Avoid strong nucleophiles (e.g., OH⁻ excess) |
Chromatographic methods (e.g., reverse-phase HPLC) resolve the title compound from these impurities using ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to exploit ionic interactions with the carboxylic acid group [9] [10].
N1-(2-Carboxyethyl) Ibrutinib exemplifies strategic scaffold diversification to modulate drug properties without compromising covalent binding potential:
This functionalization approach is applicable to other acrylamide-based kinase inhibitors (e.g., Osimertinib, Afatinib) for optimizing solubility and pharmacokinetics.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: